(2S)-2,4-Dimethylhexan-1-amine
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Overview
Description
(2S)-2,4-Dimethylhexan-1-amine is an organic compound characterized by its chiral center at the second carbon atom. This compound is a member of the amine family, specifically a primary amine, due to the presence of an amino group (-NH2) attached to the first carbon atom of the hexane chain. The compound’s structure includes two methyl groups attached to the second and fourth carbon atoms, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2,4-Dimethylhexan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2,4-dimethylhexan-1-ol.
Conversion to Amine: The alcohol is then converted to the corresponding amine through a series of reactions, including:
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using a metal catalyst such as palladium or platinum to facilitate the hydrogenation of the intermediate compounds.
Continuous Flow Reactors: Employing continuous flow reactors to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: (2S)-2,4-Dimethylhexan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or other strong oxidizing agents.
Reduction Reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), or catalytic hydrogenation.
Substitution Reagents: Alkyl halides, acyl chlorides, or sulfonyl chlorides.
Major Products:
Oxidation Products: Imines, nitriles.
Reduction Products: Secondary and tertiary amines.
Substitution Products: Various substituted amines, including N-alkylated or N-acylated derivatives.
Scientific Research Applications
(2S)-2,4-Dimethylhexan-1-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic applications, such as in the development of pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of (2S)-2,4-Dimethylhexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through:
Binding to Receptors: The amine group can form hydrogen bonds or ionic interactions with receptor sites, leading to modulation of receptor activity.
Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes by binding to the active site and preventing substrate access.
Comparison with Similar Compounds
(2R)-2,4-Dimethylhexan-1-amine: The enantiomer of (2S)-2,4-Dimethylhexan-1-amine, differing in the spatial arrangement of atoms around the chiral center.
2,4-Dimethylhexane: The parent hydrocarbon without the amino group.
2,4-Dimethylhexan-2-amine: A structural isomer with the amino group attached to the second carbon atom.
Uniqueness: this compound is unique due to its specific stereochemistry, which can result in different biological activities and chemical reactivity compared to its enantiomer and structural isomers
Properties
IUPAC Name |
(2S)-2,4-dimethylhexan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N/c1-4-7(2)5-8(3)6-9/h7-8H,4-6,9H2,1-3H3/t7?,8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSSRNAGQDAYQH-MQWKRIRWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(C)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)C[C@H](C)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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